(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)-(1,2-benzothiazol-3-yl)methanone;hydrochloride
Description
Properties
IUPAC Name |
(3-amino-9-azabicyclo[3.3.1]nonan-9-yl)-(1,2-benzothiazol-3-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS.ClH/c17-10-8-11-4-3-5-12(9-10)19(11)16(20)15-13-6-1-2-7-14(13)21-18-15;/h1-2,6-7,10-12H,3-5,8-9,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRPPSLNOCEZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2C(=O)C3=NSC4=CC=CC=C43)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the bicyclic core, followed by the introduction of the benzothiazole moiety. One common synthetic route involves the reaction of 3-aminobicyclo[3.3.1]nonane with benzothiazole-3-carbonyl chloride under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and specific solvents may be employed to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The compound can be reduced to remove the carbonyl group.
Substitution: : The benzothiazole ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted benzothiazoles.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial properties.
Medicine: : Studied for its pharmacological effects, which may include anti-inflammatory and analgesic properties.
Industry: : Potential use in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Core Structural Variations
The 9-azabicyclo[3.3.1]nonane scaffold is shared among several compounds, but substituents critically influence activity and physicochemical properties. Below is a comparative analysis:
Pharmacological and Physicochemical Properties
| Parameter | Target Compound | 9-Benzyl Analog | Mazaticol Hydrochloride |
|---|---|---|---|
| Molecular Weight | ~350–370 g/mol (estimated) | 293.8 g/mol (CAS 2291-59-0) | 273.8 g/mol |
| Solubility | High (hydrochloride salt) | Moderate (ketone group) | High (polar hydroxyl group) |
| Therapeutic Use | Undefined (benzothiazole suggests CNS targeting) | Synthetic intermediate | Antiparkinsonian |
| Lipophilicity | Moderate (benzothiazole may increase logP) | High (benzyl and ketone) | Low (hydroxyl reduces logP) |
Biological Activity
The compound (3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)-(1,2-benzothiazol-3-yl)methanone;hydrochloride, also known as CAS number 70243-51-5, is a bicyclic amine derivative that has garnered interest in medicinal chemistry for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a bicyclic structure with an azabicyclo[3.3.1]nonane core and a benzothiazole moiety. The presence of the amino group and the methanone linkage contributes to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2OS |
| Molecular Weight | 256.36 g/mol |
| CAS Number | 70243-51-5 |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Pharmacological Effects
- Sigma Receptor Binding : Recent studies have shown that derivatives of azabicyclo[3.3.1]nonane exhibit significant binding affinity for sigma receptors, particularly sigma(2) receptors. For example, compounds like WC-26 and WC-59 have been identified as potent sigma(2) receptor ligands with K(i) values in the nanomolar range (2.58 nM and 0.82 nM respectively) .
- Chemosensitization : The compound has been evaluated for its ability to enhance the efficacy of chemotherapeutic agents such as doxorubicin in cancer cell lines (e.g., EMT-6 and MDA-MB435). Studies indicate that it significantly increases the cytotoxic effects of doxorubicin, suggesting a potential role as a chemosensitizer .
- Neuroprotective Effects : Preliminary research indicates that compounds within this class may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .
The mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Modulation of Sigma Receptors : By binding to sigma receptors, the compound may influence various signaling pathways involved in cell survival and apoptosis.
- Interaction with Enzymatic Pathways : Its structural features suggest potential interactions with enzymes involved in metabolic processes, which could explain some of its pharmacological effects.
Study on Sigma Receptor Ligands
In a study focusing on N-substituted 9-azabicyclo[3.3.1]nonan derivatives, it was found that specific modifications to the structure led to enhanced selectivity for sigma(2) receptors over sigma(1) receptors, indicating a promising avenue for drug development targeting these receptors .
Chemosensitization Research
Research involving the combination of this compound with doxorubicin revealed that it significantly improved the drug's efficacy against various cancer cell lines in vitro, highlighting its potential use in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
